molecular formula C17H23NO5S B10920810 Ethyl 1-[3-(phenylsulfonyl)propanoyl]piperidine-3-carboxylate

Ethyl 1-[3-(phenylsulfonyl)propanoyl]piperidine-3-carboxylate

Cat. No.: B10920810
M. Wt: 353.4 g/mol
InChI Key: AWQRVDDVOPEJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE is a complex organic compound with a molecular formula of C17H23NO5S This compound is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the piperidine derivative.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE can be compared to other sulfonyl-containing piperidine derivatives:

    ETHYL 1-[3-(PHENYLSULFANYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE: This compound has a phenylsulfanyl group instead of a phenylsulfonyl group, which may result in different chemical reactivity and biological activity.

    ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE: The position of the ester group on the piperidine ring can influence the compound’s properties and applications.

The uniqueness of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)propanoyl]piperidine-3-carboxylate

InChI

InChI=1S/C17H23NO5S/c1-2-23-17(20)14-7-6-11-18(13-14)16(19)10-12-24(21,22)15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3

InChI Key

AWQRVDDVOPEJRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.